N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide
Overview
Description
N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide is a chemical compound with the molecular formula C9H15N2O4Br and a molecular weight of 295.13 g/mol . It is commonly used in synthetic chemistry and chemical biology as a crosslinker and linker . This compound is known for its role in facilitating the formation of stable covalent bonds between molecules, making it valuable in various research and industrial applications .
Mechanism of Action
Target of Action
The primary target of N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide is the insulin molecule. The compound is used in the preparation of novel N-terminally modified protease stabilized acylated insulin derivatives for the treatment of diabetes .
Mode of Action
N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide interacts with insulin molecules, leading to the formation of N-terminally modified protease stabilized acylated insulin derivatives. These derivatives have enhanced stability and efficacy in the treatment of diabetes .
Biochemical Pathways
The compound affects the insulin signaling pathway. By modifying the insulin molecule, it enhances the stability of the insulin and its resistance to protease degradation. This leads to improved glucose uptake and regulation, which is crucial in the management of diabetes .
Result of Action
The molecular and cellular effects of N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide’s action result in the formation of modified insulin derivatives. These derivatives have enhanced stability and resistance to protease degradation, leading to improved glucose regulation in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide typically involves the reaction of N,N,N-trimethylglycine (betaine) with N-hydroxysuccinimide (NHS) in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired ester bromide product . The reaction conditions often include the use of an organic solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide undergoes various chemical reactions, including:
Substitution Reactions: The ester bromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: This reaction occurs in aqueous conditions, often under acidic or basic conditions to facilitate the process.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are N,N,N-trimethylglycine and N-hydroxysuccinimide.
Scientific Research Applications
N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethylglycine-N-hydroxysuccinimide ester chloride
- N,N,N-Trimethylglycine-N-hydroxysuccinimide ester iodide
- N,N,N-Trimethylglycine-N-hydroxysuccinimide ester fluoride
Uniqueness
N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide is unique due to its specific reactivity and stability . The bromide group provides a balance between reactivity and stability, making it suitable for various applications in research and industry . Compared to its chloride, iodide, and fluoride counterparts, the bromide ester offers optimal performance in terms of reaction efficiency and product yield .
Properties
IUPAC Name |
[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-trimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O4.BrH/c1-11(2,3)6-9(14)15-10-7(12)4-5-8(10)13;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFXNCAXJIPGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)ON1C(=O)CCC1=O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42014-55-1 | |
Record name | Ethanaminium, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N,N,N-trimethyl-2-oxo-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42014-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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